molecular formula C18H14O B14201807 1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 832111-15-6

1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene

Cat. No.: B14201807
CAS No.: 832111-15-6
M. Wt: 246.3 g/mol
InChI Key: GOZJPZCYIWPUQC-UHFFFAOYSA-N
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Description

1,6-Diphenyl-7-oxabicyclo[410]hepta-2,4-diene is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring system fused with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a furan derivative, and the dienophile is an olefinic or acetylenic compound . The reaction conditions usually require moderate temperatures and can be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Diels-Alder reaction apply. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions include epoxides, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene involves its interaction with molecular targets through its reactive sites. The oxabicyclo ring system can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or altering cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Another oxabicyclic compound with different ring size and properties.

    7-Oxabicyclo[4.1.0]heptane: Similar structure but lacks the phenyl groups.

    Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with additional functional groups

Uniqueness

1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene is unique due to the presence of phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various synthetic applications and research studies .

Properties

CAS No.

832111-15-6

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

1,6-diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C18H14O/c1-3-9-15(10-4-1)17-13-7-8-14-18(17,19-17)16-11-5-2-6-12-16/h1-14H

InChI Key

GOZJPZCYIWPUQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C23C=CC=CC2(O3)C4=CC=CC=C4

Origin of Product

United States

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